molecular formula C18H18Cl2N2O3S B3544249 4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Cat. No. B3544249
M. Wt: 413.3 g/mol
InChI Key: GHLCNFVESHCQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, also known as CP-544326, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders. CP-544326 is a highly potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.

Mechanism of Action

4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide binds to the serotonin transporter (SERT) and inhibits the reuptake of serotonin from the synaptic cleft. This leads to an increase in serotonin concentration in the synaptic cleft, which can lead to an improvement in mood and a reduction in anxiety. This compound is highly selective for SERT and does not interact with other neurotransmitter transporters, such as the dopamine transporter (DAT) or the norepinephrine transporter (NET).
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the synaptic cleft, which can lead to an improvement in mood and a reduction in anxiety. This compound has also been shown to have analgesic properties, which may be due to its ability to inhibit the reuptake of serotonin in the spinal cord. Additionally, this compound has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide in lab experiments is its high potency and selectivity for SERT. This allows researchers to study the effects of inhibiting SERT without affecting other neurotransmitter transporters. However, one limitation of using this compound is its high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. One area of research is the potential use of this compound in the treatment of addiction. This compound has been shown to reduce the self-administration of cocaine in rats, suggesting that it may be effective in reducing drug-seeking behavior in humans. Another area of research is the potential use of this compound in the treatment of pain. This compound has been shown to have analgesic properties in animal models, and further research is needed to determine its potential use in humans. Finally, further research is needed to understand the long-term effects of this compound on the brain and other organs.

Scientific Research Applications

4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a highly potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. This compound has been investigated for its potential use in the treatment of depression, anxiety disorders, and other psychiatric disorders. It has also been studied for its potential use in the treatment of pain and addiction.

properties

IUPAC Name

4-chloro-N-(3-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c19-14-6-8-17(9-7-14)26(24,25)22(16-5-3-4-15(20)12-16)13-18(23)21-10-1-2-11-21/h3-9,12H,1-2,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLCNFVESHCQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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